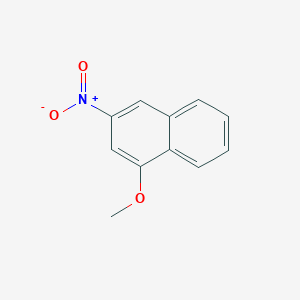

1-Methoxy-3-nitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

13802-40-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-methoxy-3-nitronaphthalene |

InChI |

InChI=1S/C11H9NO3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3 |

InChI Key |

BCAWRAILVSDAAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Methylation of 3 Nitro 1 Naphthol:the Most Direct and Logical Synthesis is the Williamson Ether Synthesis, Where the Hydroxyl Group of 3 Nitro 1 Naphthol is Deprotonated by a Base to Form a Nucleophilic Naphthoxide Ion. This Ion then Reacts with a Methylating Agent, Such As Dimethyl Sulfate or Methyl Iodide, to Yield 1 Methoxy 3 Nitronaphthalene.chemsrc.com

Reaction Scheme:

Image depicting the reaction of 3-nitro-1-naphthol with a methylating agent (e.g., (CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) to form 1-methoxy-3-nitronaphthalene.

An "improved procedure" for synthesizing this compound, along with isomers like 1-methoxy-5-nitronaphthalene (B8433100), has been developed by Párkányi et al., which also utilizes nitronaphthols and nitronaphthylamines as key intermediates. chemsynthesis.comjchr.org

Spectroscopic Characterization

No publicly available, experimentally verified spectra for 1-methoxy-3-nitronaphthalene could be located. However, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous compounds like 1-nitronaphthalene (B515781) and 1-methoxynaphthalene (B125815). researchgate.netchemicalbook.com

Table 2: Expected Spectroscopic Data for 1-Methoxy-3-nitronaphthalene

| Spectroscopy Type | Expected Features |

|---|---|

| ¹H NMR | Signals expected in the aromatic region (approx. δ 7.0-9.0 ppm). A distinct singlet for the methoxy (B1213986) (—OCH₃) protons would appear further upfield (approx. δ 3.9-4.1 ppm). The specific splitting patterns would depend on the coupling between adjacent protons on the naphthalene (B1677914) ring. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. δ 100-160 ppm). A signal for the methoxy carbon would be expected around δ 55-60 ppm. The carbons attached to the electron-withdrawing nitro group and the electron-donating methoxy group would show characteristic downfield and upfield shifts, respectively. |

| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro (—NO₂) group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. C—O stretching for the aryl ether would be observed around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C—H stretching would appear above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would include the loss of the nitro group (—NO₂) and the methoxy group (—OCH₃) or a methyl radical (—CH₃). |

This table is based on general spectroscopic principles and data for analogous compounds.

Advanced Synthetic Methodologies for 1 Methoxy 3 Nitronaphthalene and Its Analogues

Established Synthetic Pathways for Substituted Methoxynitronaphthalenes

Traditional synthetic routes to methoxynitronaphthalenes have heavily relied on the functionalization of pre-existing naphthalene (B1677914) cores, often utilizing nitronaphthylamines and nitronaphthols as key starting materials.

Procedures Utilizing Nitronaphthylamines and Nitronaphthols as Precursors

An improved and well-documented procedure for the synthesis of 1-methoxy-3-nitronaphthalene hinges on the use of corresponding nitronaphthylamines and nitronaphthols. nih.govnih.gov This multi-step sequence typically begins with the nitration of a suitable naphthylamine or naphthol derivative, followed by conversion of the amino or hydroxyl group to a methoxy (B1213986) group.

A common precursor is 3-nitro-1-naphthylamine. The synthesis of 1-methoxy-3-nitronaphthalene from this starting material involves a diazotization reaction followed by hydrolysis to yield 3-nitro-1-naphthol. The subsequent etherification of the naphthol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base, affords the target compound.

Alternatively, one can start from 1-naphthylamine, proceed with acetylation to protect the amine, followed by nitration. The resulting nitro-acetonaphthalide can then be deacetylated to the nitronaphthylamine. This amino group can be converted to a hydroxyl group via diazotization, and finally, methylation of the hydroxyl group yields the desired 1-methoxy-3-nitronaphthalene. The yields for these transformations can be variable, and purification often requires chromatography.

An unexpected synthesis of 1-nitronaphthalene (B515781) from 5-nitronaphthylamine has been reported, involving diazotization and treatment with aqueous copper sulfate solution, highlighting the potential for rearrangements and unexpected products in these systems. rsc.orgacs.org

Table 1: Key Intermediates in the Synthesis of 1-Methoxy-3-nitronaphthalene

| Precursor | Intermediate | Product |

| 3-Nitro-1-naphthylamine | 3-Nitro-1-naphthol | 1-Methoxy-3-nitronaphthalene |

| 1-Naphthylamine | N-(1-Naphthyl)acetamide -> Nitro-N-(1-naphthyl)acetamide -> Nitronaphthylamine -> Nitronaphthol | 1-Methoxy-3-nitronaphthalene |

Adaptations of Skraup Reaction for Related Naphthalene Derivatives

The Skraup reaction, a classic method for the synthesis of quinolines, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgrsc.org While the direct synthesis of 1-methoxy-3-nitronaphthalene using a Skraup-type reaction is not a standard procedure, adaptations of this reaction using naphthylamine derivatives provide a pathway to benzoquinolines, which are structurally related to the naphthalene core of our target molecule. iipseries.orgrsc.org

For instance, the reaction of α-naphthylamine with glycerol under Skraup conditions yields benzo[h]quinoline. nih.gov Similarly, polyfluorinated 2-naphthylamines have been shown to undergo a Skraup-like cyclization to produce polyfluorinated benzo[f]quinolines. researchgate.net These reactions demonstrate the feasibility of building upon the naphthalene system using methodologies traditionally employed for benzene (B151609) derivatives.

The application of a Skraup-type reaction to a substituted methoxynaphthylamine could conceptually lead to a methoxy-substituted benzoquinoline. While not a direct route to 1-methoxy-3-nitronaphthalene, this highlights a potential synthetic strategy for accessing complex naphthalene-based heterocyclic systems. The harsh, acidic, and high-temperature conditions of the Skraup reaction, however, can be a limitation, often leading to low yields and the formation of byproducts. rsc.org Modern variations of the Skraup reaction, utilizing microwave irradiation or ionic liquids, have been developed to improve efficiency and yields. nih.gov

Modern Approaches for Constructing Nitroarene Scaffolds Relevant to Naphthalene Systems

Contemporary organic synthesis has seen the emergence of powerful transition metal-catalyzed reactions for the construction of C-N and C-O bonds, offering milder and more efficient alternatives to classical methods. These modern approaches are highly relevant for the synthesis of nitroarene scaffolds, including those based on naphthalene.

Transition Metal-Catalyzed Functionalizations

A significant advancement in the functionalization of nitroarenes is the use of palladium catalysts to facilitate the displacement of the nitro group. This "denitrative" coupling allows for the formation of new carbon-oxygen or carbon-nitrogen bonds.

Palladium-catalyzed denitrative etherification has been developed for the synthesis of diaryl ethers from nitroarenes and arenols. rsc.orgscite.ai This transformation is typically achieved using a palladium catalyst, often in conjunction with a specialized phosphine (B1218219) ligand like BrettPhos, and a base. acs.org The reaction proceeds through the oxidative addition of the nitroarene to the palladium(0) center, followed by nucleophilic attack of the arenoxide and reductive elimination to afford the ether product. acs.org While specific examples using 1-methoxy-3-nitronaphthalene are not prevalent in the literature, the general methodology is applicable to a wide range of nitroarenes, suggesting its potential for the synthesis of more complex methoxynaphthalene derivatives. scilit.com

Similarly, palladium-catalyzed denitrative amination allows for the coupling of nitroarenes with various amines, including N-H heteroarenes, to form N-arylated products. researchgate.netacs.org These reactions also rely on a palladium catalyst and a suitable ligand to facilitate the C-N bond formation. acs.org The ability to directly couple nitroarenes with amines provides a more streamlined approach compared to traditional methods that often require the reduction of the nitro group to an amine followed by a separate coupling step. Recent developments have even demonstrated a dual role for nitroarenes as both the electrophile and, after in situ reduction, the amine source in Buchwald-Hartwig-type aminations. rsc.org

Table 2: Overview of Palladium-Catalyzed Denitrative Couplings

| Reaction Type | Coupling Partners | Key Reagents |

| Etherification | Nitroarene, Arenol | Pd catalyst, Phosphine ligand, Base |

| Amination | Nitroarene, Amine/N-H Heteroarene | Pd catalyst, Phosphine ligand, Base |

Iron, being an earth-abundant and less toxic metal, has gained prominence as a catalyst for various organic transformations, including the reduction of nitro compounds. The classical Béchamp reduction using iron filings in acidic media has been a long-standing method for the synthesis of anilines from nitroarenes. commonorganicchemistry.comuow.edu.au

Beyond simple reduction, iron catalysts can mediate more complex transformations. Iron-catalyzed reductive coupling of nitroarenes with alkyl halides has been developed to synthesize (hetero)aryl amines directly, bypassing the need to pre-form the aniline. nih.gov Furthermore, intramolecular iron-catalyzed nitroso ene reactions of nitroarenes provide access to various N-heterocycles. nih.govchemrxiv.org These iron-catalyzed methodologies represent a green and cost-effective approach for the manipulation of the nitro group in aromatic systems, including nitronaphthalenes.

Rhodium-Catalyzed and Other Metal-Mediated Annulation Strategies

Transition metal-catalyzed annulation reactions represent a powerful and atom-economical approach for constructing complex aromatic systems from simpler precursors. Rhodium and palladium catalysts are particularly prominent in the synthesis of highly substituted naphthalenes through C-H activation and cross-coupling pathways.

Rhodium(III)-catalyzed oxidative annulation has emerged as a robust method for creating naphthalene rings. These reactions often proceed via a C-H activation mechanism, where the catalyst selectively functionalizes a C-H bond on an aromatic precursor, followed by coupling with an alkyne. For instance, rhodium complexes can catalyze the oxidative benzannulation of N-pivaloylanilines with internal alkynes, yielding highly substituted naphthalenes through a dual C-H bond activation process. oup.com Similarly, N-acyl anilines can react with internal alkynes in the presence of a rhodium catalyst, where the acylamino group acts as a traceless directing group, to produce 1,2,3,4-tetrasubstituted naphthalenes in good yields. ibm.com In some variations, sulfoxonium ylides have been reacted with alkynes using a rhodium complex and a zinc acetate (B1210297) additive to furnish 1-naphthols with a broad range of substituents. thieme-connect.com The nitro group, however, has been shown to be a challenging substituent, sometimes leading to lower yields in these transformations. thieme-connect.com

Palladium-catalyzed reactions are also a cornerstone of naphthalene synthesis. The Larock carboannulation, for example, involves the reaction of o-allylaryl halides with internal alkynes using a palladium acetate catalyst to yield naphthalenes. semanticscholar.org More recent protocols have expanded this scope, such as the annulation between 1-bromo-2-vinylbenzene derivatives and alkynes, which demonstrates excellent yields and scalability. semanticscholar.org Other palladium-catalyzed methods include the [4+2] benzannulation of boronic acids with acetylenic aldehydes and the double cross-coupling of 1,2-diborylalkenes with 1-bromo-2-(2-bromovinyl)benzenes. thieme-connect.comsemanticscholar.org These strategies highlight the versatility of transition metals in forging the intricate carbon framework of functionalized naphthalenes.

| Catalyst/Metal | Reactant 1 | Reactant 2 | Key Features | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2/AgSbF6 | Sulfoxonium ylide | Alkyne | Forms substituted 1-naphthols; tolerates steric hindrance. | thieme-connect.com |

| Pd(OAc)2 | o-Allylaryl halide | Internal alkyne | Classic Larock carboannulation; unsymmetrical alkynes give regioisomers. | semanticscholar.org |

| Rh(III) complex | N-Acyl aniline | Diphenylacetylene | Uses a traceless directing group for C-H activation/annulation. | ibm.com |

| Pd(OAc)2 | 1-Bromo-2-vinylbenzene | Alkyne | Efficient protocol with broad scope for substituted alkynes. | semanticscholar.org |

Lewis Acid-Mediated Transformations in Naphthalene Synthesis

Lewis acids play a crucial role in promoting cyclization and annulation reactions that lead to the naphthalene core, often by activating substrates towards electrophilic attack. These transformations provide metal-free alternatives for constructing the bicyclic aromatic system.

One common strategy involves the Lewis acid-catalyzed [3+3]-annulation of benzylic and propargylic alcohols. This cascade process is thought to proceed through a Friedel-Crafts-type allenylation, followed by a 1,5-hydride shift and 6π-electrocyclization to form the naphthalene ring, with water as the only byproduct. Metal triflates, such as tin(II) triflate (Sn(OTf)₂), have also been employed to mediate the intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes, providing a facile route to substituted naphthalenes under mild conditions. cymitquimica.com

The choice of Lewis acid can be critical and can even dictate the reaction pathway, leading to different structural outcomes. For example, in the rearrangement of vinylcyclopropenes, using boron trifluoride etherate (BF₃·OEt₂) as the catalyst leads to the formation of naphthalenes, whereas copper(II) triflate (Cu(OTf)₂) catalyzes a rearrangement to indenes instead. Brønsted acids like triflimide (HNTf₂) can also effectively catalyze the benzannulation of phenylacetaldehydes with alkynes at room temperature, offering a metal-free method with high regioselectivity. rsc.orgrsc.org These acid-promoted methods are valuable for their operational simplicity and ability to generate polysubstituted naphthalenes from readily available starting materials. cymitquimica.com

| Acid Catalyst | Reactant Type 1 | Reactant Type 2 | Transformation Type | Reference |

|---|---|---|---|---|

| Various Lewis Acids | Benzylic alcohol | Propargylic alcohol | Dehydrative [3+3]-annulation | |

| Sn(OTf)2 | o-Formyl allylbenzene | - | Intramolecular benzannulation | cymitquimica.com |

| HNTf2 (Triflimide) | Phenylacetaldehyde | Alkyne | Brønsted acid-catalyzed benzannulation | rsc.org |

| BF3·OEt2 | Vinylcyclopropene | - | Rearrangement/Annulation |

Nucleophilic Aromatic Substitution with Activated Methoxy and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those rendered electron-deficient by powerful electron-withdrawing groups. iupac.org In 1-methoxy-3-nitronaphthalene, the nitro group serves as a strong activator for nucleophilic attack, while the methoxy group acts as an electron-donating group. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org For the reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize this negatively charged intermediate. acs.org

While ground-state SNAr reactions on 1-methoxy-3-nitronaphthalene are not extensively documented, its analogues and related isomers provide significant insight. In nucleophilic aromatic photosubstitution reactions, where the aromatic molecule is electronically excited, the rules of reactivity can change. Kinetic studies on the photosubstitution of 1-methoxy-3-nitronaphthalene itself have shown that it reacts with nucleophiles like hydroxide (B78521) and methylamine (B109427) from its triplet excited state. The reactivity of the methoxy compound in this excited state is slightly greater than that of the corresponding 1-fluoro-3-nitronaphthalene.

In related systems like 1-methoxy-4-nitronaphthalene (B51467), nucleophilic substitution is well-studied. The reaction with amine nucleophiles under photochemical conditions can lead to the displacement of either the methoxy or the nitro group, depending on the nucleophile. This behavior is rationalized by the "merging resonance stabilization" rule, where the incoming nucleophile's electronic properties guide whether it replaces the electron-donating methoxy group or the electron-withdrawing nitro group. Vicarious Nucleophilic Substitution (VNS), a specific type of SNAr where a hydrogen atom is replaced, has been demonstrated on 1-methoxy-4-nitronaphthalene using tert-butyl chloroacetate, showcasing a method to introduce new carbon-carbon bonds onto the activated naphthalene ring. rsc.org

| Substrate | Nucleophile | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| 1-Methoxy-3-nitronaphthalene | OH-, CH3NH2 | Photochemical (Excited Triplet State) | The compound reacts from its triplet state; reactivity is slightly higher than its fluoro-analogue. | |

| 1-Methoxy-4-nitronaphthalene | Amine Nucleophiles | Photochemical | Displacement of either the methoxy or nitro group is possible depending on the nucleophile. | |

| 1-Methoxy-4-nitronaphthalene | tert-Butyl chloroacetate | VNS Conditions (Base) | Demonstrates formal substitution of a hydrogen atom to form a new C-C bond. | rsc.org |

| 1-Alkoxy-4-nitronaphthalene | Various | Photochemical | Regioselectivity can be rationalized by frontier molecular orbital (HOMO/LUMO) theory. | oup.com |

Investigating the Reactivity and Mechanistic Pathways of 1 Methoxy 3 Nitronaphthalene

Photochemical Reactivity of Nitro-Naphthalenes

The photochemical behavior of nitronaphthalenes is characterized by unique reaction pathways, including nucleophilic aromatic photosubstitution and photoinduced electron transfer processes. Unlike ground-state reactions where a nitro group typically directs nucleophilic attack to ortho and para positions, in the excited state, it activates the meta position. iupac.orgsbq.org.br This altered regioselectivity opens up synthetic routes that are not accessible through thermal chemistry. sbq.org.br

Nucleophilic Aromatic Photosubstitution Mechanisms

Nucleophilic aromatic photosubstitution (SNAr*) is a hallmark reaction of nitroaromatic compounds. For naphthalenes substituted with a nitro group, this reaction proceeds through the interaction of an excited state of the aromatic molecule with a nucleophile. iupac.org

In the photosubstitution of 1-methoxy-3-nitronaphthalene, the nitro group plays a crucial activating role. Upon photoexcitation, the electron distribution in the naphthalene (B1677914) ring is significantly altered. The nitro group, being strongly electron-withdrawing, directs nucleophilic attack to the meta-position, a position that is unreactive in the ground state. iupac.org This meta-activation by the nitro group is a general feature in the photochemistry of nitroaromatic compounds. iupac.orgsbq.org.br

The photochemistry of nitronaphthalenes predominantly proceeds via their triplet excited states. iupac.orgsbq.org.br Upon absorption of light, the molecule is promoted to an excited singlet state (S1). For most nitroaromatic compounds, this S1 state is extremely short-lived, undergoing rapid intersystem crossing (ISC) to the more stable triplet manifold (T1). nih.govnih.gov For 1-nitronaphthalene (B515781), this crossing from the singlet to the triplet manifold is an ultrafast process, occurring on a sub-100 femtosecond timescale. nih.gov The subsequent relaxation to the lowest energy triplet state (T1) occurs within picoseconds. nih.gov

The involvement of the triplet state in the photosubstitution of 1-methoxy-3-nitronaphthalene has been confirmed through sensitization and quenching experiments. iupac.org Reactions can be initiated by triplet sensitizers, which directly populate the triplet state of the nitronaphthalene. Conversely, the reaction can be quenched by molecules that accept energy from the triplet state. iupac.org However, it has been noted that while photosubstitution with methylamine (B109427) is a triplet process, the photohydrolysis (using hydroxide (B78521) ion as the nucleophile) of 1-methoxy-3-nitronaphthalene could not be sensitized, suggesting a possible singlet state pathway or a more complex mechanism in this specific case. iupac.org In contrast, the reactions of the related 1-methoxy-6-nitronaphthalene (B15344284) could not be quenched, indicating they proceed from the singlet state. iupac.org This demonstrates that the specific reaction pathway can be highly dependent on the substrate, nucleophile, and reaction conditions.

The efficiency of populating the triplet state, and thus the subsequent photochemistry, is influenced by the molecular structure. Electron-donating groups can suppress intersystem crossing, potentially opening up other deactivation pathways like fluorescence. nih.gov

The nature of the nucleophile and the solvent system significantly impacts the dynamics of the photosubstitution reaction. Strong nucleophiles are required to efficiently trap the excited triplet state. Studies on 1-methoxy-3-nitronaphthalene have utilized hydroxide ions (OH-) and methylamine (CH3NH2) as nucleophiles in a 1:1 acetonitrile (B52724)/water solvent system. iupac.org

The rates of reaction of the excited triplet state with these nucleophiles are very high, approaching values that are only one to two orders ofmagnitude smaller than the diffusion-controlled rate. iupac.org This indicates a very reactive excited state. The table below presents kinetic data for the photosubstitution of 1-methoxy-3-nitronaphthalene, illustrating the influence of the nucleophile.

| Nucleophile | kr (Rate Constant of Reaction) | kd (Rate Constant of Triplet Decay) | Triplet Lifetime (τ = 1/kd) |

|---|---|---|---|

| OH⁻ | 10.0 x 10⁷ l/mol/s | 70 x 10⁵ s⁻¹ | 0.14 µs |

| CH₃NH₂ | 10.0 x 10⁷ l/mol/s | 40 x 10⁵ s⁻¹ | 0.25 µs |

Elucidation of Singlet and Triplet State Pathways in Photoreactions

Photoinduced Electron Transfer and Radical Processes

Besides nucleophilic substitution, nitronaphthalenes can undergo reactions driven by photoinduced electron transfer (PET). In these processes, the excited nitronaphthalene acts as an electron acceptor, leading to the formation of radical ions. edinst.com

Aliphatic amines are efficient quenchers of the triplet states of nitronaphthalenes. The quenching mechanism involves an electron transfer from the amine (donor) to the excited nitronaphthalene (acceptor), resulting in the formation of a nitronaphthalene radical anion and an amine radical cation. doi.org

The rate constant for this quenching process (kq) is often near the diffusion-controlled limit, indicating a highly efficient reaction. For instance, studies on nitronaphthalenes with triethylamine (B128534) (TEA) and diethylamine (B46881) (DEA) in acetonitrile have shown quenching rate constants approaching 1.4–1.8 x 1010 M−1s−1. The presence of water can reduce this rate constant.

| Nitronaphthalene | Amine | Solvent | kq (Quenching Rate Constant) |

|---|---|---|---|

| 1-Nitronaphthalene | Triethylamine (TEA) | Acetonitrile | ~1.8 x 10¹⁰ M⁻¹s⁻¹ |

| 1-Methoxy-4-nitronaphthalene (B51467) | Triethylamine (TEA) | Acetonitrile | ~1.4 x 10¹⁰ M⁻¹s⁻¹ |

| 1-Nitronaphthalene | Triethylamine (TEA) | Acetonitrile-Water | ~2 x 10⁹ M⁻¹s⁻¹ |

The initially formed radical anions are transient species that can be detected using time-resolved spectroscopy. These radicals can then participate in further reactions. For example, at higher amine concentrations, the nitronaphthalene radical anion can be further reduced in a second, delayed step involving α-aminoalkyl radicals, ultimately leading to products like nitrosonaphthalenes. This highlights that the interaction of the triplet state with amines initiates a cascade of radical reactions.

Formation and Subsequent Reactions of Nitronaphthalene Radical Anions

The formation of nitronaphthalene radical anions is a key step in their photoreduction processes. Studies on nitronaphthalenes, such as 1-methoxy-4-nitronaphthalene, have shown that electron transfer from a donor molecule to the triplet excited state of the nitronaphthalene leads to the formation of these radical anions. researchgate.net For instance, in the presence of amines like triethylamine (TEA) or diethylamine (DEA) in acetonitrile, the quenching of the nitronaphthalene triplet state results in the formation of nitronaphthalene radical anions, which are observable as transient species. These radical anions can also be formed through the reduction of the ground state nitronaphthalene by α-aminoalkyl radicals at higher amine concentrations.

The subsequent reactions of these radical anions are varied. They can undergo second-order termination reactions to yield products like nitrosonaphthalenes. rsc.org The environment plays a crucial role in the reaction pathway. In benzene (B151609), triplet quenching by triethylamine leads to the formation of the conjugate acid, Ar˙NO2H, which is also suggested to ultimately form nitrosonaphthalenes. rsc.org Furthermore, the radical anion can react with molecular oxygen, a process that has been studied in the context of photoinduced oxygen uptake. The rate constant for the scavenging of the nitroaromatic radical anion by oxygen has been determined to be in the range of (0.6–1) × 10⁷ M⁻¹ s⁻¹. researchgate.net

The photosubstitution reactions of nitronaphthalenes are also influenced by the formation of radical anions. iupac.org For example, the photosubstitution of 1-methoxy-4-nitronaphthalene with secondary amines is believed to proceed through an electron-transfer process that generates the radical anion MNN•−. researchgate.net

Diels-Alder Cycloaddition Studies

Nitronaphthalenes, including by extension 1-methoxy-3-nitronaphthalene, can act as dienophiles in Diels-Alder reactions, a powerful tool for the synthesis of polycyclic systems. mdpi.comresearchgate.net

Dienophilic Characteristics of Nitronaphthalenes

The presence of the electron-withdrawing nitro group enhances the dienophilic character of the naphthalene system. mdpi.comresearchgate.net However, the inherent stability of the aromatic system often results in low reactivity with simple dienes like isoprene (B109036) under thermal conditions. mdpi.comresearchgate.net To overcome this, more reactive, electron-rich dienes are often employed. mdpi.comresearchgate.net The reactions are typically classified as normal electron demand Diels-Alder reactions, where the electronic flow is from the diene to the dienophile. researchgate.net

Reactivity with Specialized Dienes, including Danishefsky-type Dienes

To enhance reactivity, specialized dienes rich in electrons, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), are utilized. mdpi.comresearchgate.net The reaction of 1-nitronaphthalene with Danishefsky's diene has been shown to proceed, leading to the formation of cycloadducts. mdpi.comresearchgate.netcore.ac.uk Theoretical studies using Density Functional Theory (DFT) have been employed to understand the polar nature of this Diels-Alder reaction. core.ac.uk The reaction is considered a domino process, initiated by a polar [4+2] cycloaddition. core.ac.uk Other reactive dienes, such as 1-(N-acetyl-N-propylamino)-1,3-butadiene, have also been investigated, although they may not always be sufficiently electron-donating to induce a reaction with nitronaphthalenes. mdpi.comresearchgate.net

Effects of High-Pressure Conditions on Cycloaddition Selectivity and Yield

High-pressure conditions have been demonstrated to be a significant physical promoter for the Diels-Alder reactions of nitronaphthalenes. mdpi.comresearchgate.netsoton.ac.uk Pressures up to 16 kbar can facilitate dearomatizing [4+2] cycloadditions that are otherwise difficult to achieve under thermal conditions. soton.ac.uk For instance, the reaction between 1-nitronaphthalene and Danishefsky's diene, which requires high temperatures and long reaction times under thermal conditions, can be successfully carried out at lower temperatures (e.g., 40°C) and high pressure (e.g., 11.5 kbar). mdpi.comresearchgate.net High pressure can lead to higher yields and can favor the formation of the initial cycloadducts, sometimes preventing immediate re-aromatization. soton.ac.uk Theoretical studies suggest that high pressure lowers the transition state energy, thereby accelerating the reaction, and that solvation effects under hyperbaric conditions can drive the selectivity of the reaction. rsc.org

Post-Cycloaddition Aromatization Pathways and Eliminations

A common feature of Diels-Alder reactions involving nitronaphthalenes is the subsequent aromatization of the initial cycloadducts. mdpi.comresearchgate.netepa.gov This aromatization often involves the elimination of the nitro group, typically as nitrous acid (HNO₂), and other substituents like the methoxy (B1213986) group as methanol (B129727). mdpi.comsemanticscholar.org In the reaction of 1-nitronaphthalene with Danishefsky's diene, the primary adduct can undergo elimination to form hydroxyphenanthrene derivatives. researchgate.netepa.gov While the isolation of the primary nitro-adduct is often challenging under thermal conditions, it has been achieved in some cases, particularly with dinitronaphthalenes. researchgate.netepa.gov The use of protic ionic liquids as a reaction medium can also favor the aromatization of the cycloadducts. conicet.gov.ar

Reductive Chemistry of the Nitro Moiety

The nitro group of 1-methoxy-3-nitronaphthalene can undergo reduction to form various other functional groups, most notably amines. rsc.org This transformation is a cornerstone of synthetic organic chemistry. rsc.org The reduction of nitroarenes can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation. rsc.org

The reduction process typically proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine product. nih.gov The hydroxylamine (B1172632) intermediate is of particular interest as it can be involved in further reactions. nih.gov

Recent advancements have focused on developing chemoselective reduction methods that tolerate other functional groups within the molecule. For example, iron(salen) complexes have been used as catalysts for the reduction of nitro compounds using reducing agents like pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (PhSiH₃). acs.org These systems allow for the selective reduction of the nitro group in the presence of other reducible functionalities like carbonyls. acs.org Palladium-catalyzed reductions have also been developed for the synthesis of diarylamines from nitroarenes. rsc.org Furthermore, electrochemical methods have been employed for the cyanation of nitroarenes, which proceeds through the initial reduction of the nitro group to an aniline (B41778), followed by the formation of an aryl radical. rsc.org

Chemo- and Regioselective Reduction Methodologies

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, often serving as a route to corresponding anilines. The challenge lies in achieving high chemo- and regioselectivity, especially in the presence of other reducible functional groups. Various methodologies have been developed to address this, often employing specific catalytic systems and reducing agents.

Common reducing agents include hydrazine (B178648) hydrate (B1144303), alcohols (in basic media), sodium borohydride, and formic acid. unimi.it For instance, hydrazine hydrate in the presence of iron-based catalysts can effectively reduce nitroarenes at low temperatures. unimi.it Alcohols like methanol and ethanol, when combined with a base, also serve as inexpensive reducing agents, though they often require stoichiometric amounts of the base. unimi.it Sodium borohydride's reducing power can be enhanced by transition metal catalysts, enabling the reduction of nitro compounds. unimi.itutrgv.edu Formic acid is a sustainable option, often used with a base like triethylamine, though base-free protocols are preferred to simplify purification. unimi.it

In the context of substituted nitronaphthalenes, the choice of reducing agent and catalyst is critical to avoid unwanted side reactions. For example, in the synthesis of Mcl-1 inhibitors, the nitro group of a 1-methoxy-4-nitronaphthalene derivative was successfully reduced to an amine using either iron or catalytic hydrogenation. nih.gov This highlights the utility of common reduction methods for complex molecules. The selective reduction of a nitro group in the presence of halogens, aldehydes, or ketones is a significant challenge that has been addressed by various catalytic systems. rsc.orgunimi.it

Catalytic Systems for Controlled Nitro Group Reduction

A diverse array of catalytic systems has been developed for the controlled reduction of nitro groups. These systems are often based on transition metals, including both noble and non-noble metals.

Heterogeneous Catalysts:

Supported Nanoparticles: Gold nanoparticles supported on titanium dioxide or iron(III) oxide have demonstrated high chemoselectivity in the hydrogenation of functionalized nitroarenes under mild conditions. unimi.it Palladium supported on magnetic iron(III) oxide nanoparticles is another effective system, allowing for easy catalyst recovery. rsc.org This system has shown good tolerance for halogens and hydroxyl groups. rsc.org Platinum and palladium nanoparticles on carbon nanofibers have also been utilized for nitroarene reductions. unimi.it

Metal Oxides: Simple, commercially available metal oxides can be active catalysts, particularly when hydrazine hydrate is the reducing agent. unimi.it

Zeolite-Supported Catalysts: Nickel supported on ZSM-5 zeolites has been shown to be an active catalyst for the reduction of 1-nitronaphthalene. unimi.it

Homogeneous Catalysts:

Iron Complexes: Iron(salen) complexes have been used as precatalysts for the reduction of nitro compounds at room temperature. acs.orgnih.gov By switching the reducing agent from pinacol borane (HBpin) to phenylsilane (H3SiPh), it is possible to chemoselectively reduce the nitro group while preserving carbonyl functionality. acs.orgnih.gov

Copper and Cobalt Phthalocyanines: These have been employed as recyclable catalysts for the chemo- and regioselective reduction of aromatic nitro compounds. unimi.it

The choice of catalyst and reaction conditions can significantly impact the selectivity of the reduction. For instance, some platinum nanoparticle systems can selectively reduce the nitro group in the presence of sensitive functionalities like carbonyls, olefins, and halogens. rsc.org

Proposed Mechanistic Cycles Involving Nitroso Intermediates and Catalytic Species

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov Two primary pathways are generally considered: a direct route and a condensation route. unimi.it

Direct Route: The nitro group is sequentially reduced to a nitroso (R-NO) compound, then to a hydroxylamine (R-NHOH), and finally to the amine (R-NH2). unimi.itnih.gov This can occur through a series of two-electron steps or via a radical mechanism involving single-electron transfers. nih.gov

Condensation Route: This pathway involves the condensation of the nitroso intermediate with the hydroxylamine intermediate to form an azoxy species (R-N=N(O)-R), which is then further reduced to an azo (R-N=N-R), hydrazo (R-NH-NH-R), and finally the amine. unimi.it

The nitroso intermediate is a key species in these mechanistic cycles. However, the reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect experimentally. nih.gov

Mechanistic studies using techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry have provided evidence for these intermediates. For example, in reductions catalyzed by an iron(salen) complex, a nitroso intermediate and an on-cycle iron hydride have been identified as key catalytic species. acs.orgnih.govacs.org The rate-limiting step in this system is the hydride transfer from the iron hydride to the nitro compound to form the nitroso intermediate. nih.govacs.org The subsequent reduction of the nitroso species is significantly faster. nih.govacs.org

Reactivity with Organometallic Reagents, Specifically Grignard Reagents

The reaction of nitroarenes with Grignard reagents (RMgX) is a complex process that can lead to a variety of products. The outcome is highly dependent on the nature of the nitroarene, the Grignard reagent, and the reaction conditions.

Analysis of Product Distribution and Regiochemical Outcomes

In the case of 2-methoxy-1-nitronaphthalene (B3031550) reacting with various Grignard reagents, the product distribution is heavily influenced by the alkyl or aryl group of the Grignard reagent. rsc.orgresearchgate.net

Alkyl Grignard Reagents: Reagents such as methyl-, ethyl-, benzyl-, and isopropylmagnesium bromide predominantly yield 1,6-addition products. rsc.orgresearchgate.net

Aryl Grignard Reagents: Phenylmagnesium bromide, in contrast, gives comparable amounts of 1,4-addition and reductive 1,2-addition products. rsc.orgresearchgate.net

The reaction of 1-nitronaphthalene with alkyl Grignard reagents can lead to a mixture of 2- and 4-alkylated products, with the distribution being determined by the reactivity of the respective ring positions.

Table 1: Product Distribution in the Reaction of 2-Methoxy-1-nitronaphthalene with Grignard Reagents

| Grignard Reagent (RMgX) | Major Product Type |

|---|---|

| CH₃MgBr | 1,6-Addition |

| C₂H₅MgBr | 1,6-Addition |

| PhCH₂MgBr | 1,6-Addition |

| i-C₃H₇MgBr | 1,6-Addition |

| PhMgBr | 1,4-Addition & Reductive 1,2-Addition |

Mechanistic Evidence for Single-Electron Transfer Pathways

There is substantial evidence to suggest that the reaction between nitroarenes and Grignard reagents proceeds via a single-electron transfer (SET) mechanism. rsc.orgrsc.org This pathway involves the transfer of an electron from the Grignard reagent to the nitroarene, forming a radical anion of the nitroarene and a radical of the alkyl/aryl group from the Grignard reagent.

Key pieces of evidence supporting the SET mechanism include:

Reactivity Order of Grignard Reagents: The observed reactivity order for the reaction of 2-methoxy-1-nitronaphthalene with alkyl Grignard reagents is i-C₃H₇ > PhCH₂ ≈ C₂H₅ > PhCH₂CH₂ > CH₃. rsc.org This order correlates with the ease of oxidation of the Grignard reagent, which is consistent with an SET process.

Cyclization of Radical Probes: The use of "radical clock" reagents, such as hex-5-enylmagnesium bromide, provides strong evidence for the involvement of radical intermediates. In the reaction with 2-methoxy-1-nitronaphthalene, both the uncyclized hex-5-enyl and the cyclized cyclopentylmethyl addition products are formed. The formation of the cyclized product is a hallmark of a free radical intermediate.

Effect of Reaction Conditions: Factors that delay the recombination of the initially formed radical pair, such as lower temperatures and less polar solvents, can influence the product distribution.

The SET mechanism proposes that the initial radical pair can either combine within the solvent cage (geminate recombination) or diffuse apart and combine later (non-geminate combination). researchgate.net

Electrophilic Aromatic Nitration Mechanisms and Regioselectivity

The introduction of a nitro group onto an aromatic ring, known as electrophilic aromatic substitution, is a cornerstone of organic chemistry. total-synthesis.com The mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated from nitric acid and a strong acid catalyst like sulfuric acid. total-synthesis.com

For substituted naphthalenes, such as 1-methoxynaphthalene (B125815), the existing substituent directs the position of the incoming nitro group. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. lkouniv.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (the arenium ion or sigma complex) formed during the attack of the electrophile. lkouniv.ac.in

The nitration of 1-methoxynaphthalene would be expected to yield primarily 1-methoxy-2-nitronaphthalene (B14750574) and 1-methoxy-4-nitronaphthalene. The formation of 1-methoxy-3-nitronaphthalene would be a minor product, if formed at all, under standard electrophilic nitration conditions due to the directing effects of the methoxy group.

The mechanism of nitration itself has been a subject of debate, with proposals for both a classical electrophilic pathway and a charge-transfer process. lookchem.comresearchgate.net The charge-transfer mechanism involves an initial single-electron transfer from the aromatic compound to the nitrating agent. lookchem.comresearchgate.net The regioselectivity of the reaction can sometimes be influenced by the specific nitrating agent and reaction conditions, which may favor one pathway over the other. lookchem.comresearchgate.net

Theoretical and Computational Chemistry Approaches to 1 Methoxy 3 Nitronaphthalene

Quantum Chemical Characterization of Electronic States

Quantum chemical methods are pivotal in understanding the fundamental electronic nature of 1-methoxy-3-nitronaphthalene. These calculations provide a molecular-level picture of its geometry, energy, and electron distribution in both ground and excited states.

Determination of Ground and Excited Electronic State Geometries and Energies

Theoretical calculations have been employed to determine the energies of the singlet and triplet excited states of isomeric methoxynitronaphthalenes, including the 1-methoxy-3-nitro derivative. A study utilizing the Pariser-Parr-Pople (PPP) method, a semi-empirical approach, calculated the energies of the first excited singlet (S₁) and triplet (T₁) states. tandfonline.com

For 1-methoxy-3-nitronaphthalene, the calculated energies provide a basis for understanding its electronic transitions. These theoretical values can be compared with experimental data from absorption and emission spectroscopy to validate the computational model. The ground-state dipole moments have also been calculated by combining the π-component from the PPP method with the σ-component derived from a vector sum of bond and group moments. tandfonline.com This approach allows for a comprehensive understanding of the charge distribution in the molecule in its resting state.

Furthermore, the study of related compounds like 1-nitronaphthalene (B515781) using more advanced methods such as complete active space self-consistent field (CASSCF) and second-order perturbation theory (CASPT2) reveals the complex landscape of excited states. nih.gov These studies show that the presence of the nitro group significantly influences the electronic structure, often leading to a high density of triplet states near the first excited singlet state. researchgate.net Although specific calculations for 1-methoxy-3-nitronaphthalene using these higher-level theories are not detailed in the available literature, the findings for 1-nitronaphthalene suggest that the methoxy (B1213986) substituent would further modulate these state energies and geometries.

Table 1: Calculated Electronic State Properties of 1-Methoxy-3-nitronaphthalene

| Property | Theoretical Value | Method |

| S₁ State Energy | (Value not specified in abstract) | PPP Calculation tandfonline.com |

| T₁ State Energy | (Value not specified in abstract) | PPP Calculation tandfonline.com |

| Ground-State Dipole Moment | (Calculated) | PPP + Vector Sum tandfonline.com |

Conformational Analysis and Prediction of Energetic Minima

The conformational landscape of 1-methoxy-3-nitronaphthalene is influenced by the orientation of the methoxy group relative to the naphthalene (B1677914) ring. Computational studies on similar substituted naphthalenes, such as methoxy-indanones, have utilized methods like B3LYP/6-31G(d) to perform conformational analysis and identify the most energetically stable conformers. researchgate.net For 1-methoxy-3-nitronaphthalene, a similar approach would involve rotating the C-O bond of the methoxy group to find the potential energy minima.

The planarity of the naphthalene ring system is a key feature, but the substituents can introduce slight distortions. The nitro group is generally considered to be coplanar with the aromatic ring to maximize resonance stabilization. The methoxy group, however, has rotational freedom. The most stable conformation is typically one where the methyl group is oriented to minimize steric hindrance with adjacent hydrogen atoms on the naphthalene ring. High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, are often used to obtain accurate gas-phase standard molar enthalpies of formation for different conformers, helping to identify the global minimum. researchgate.net While specific data for 1-methoxy-3-nitronaphthalene is not present in the search results, this established methodology would be directly applicable.

Natural Bond Orbital (NBO) Calculations for Electron Delocalization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational tool for interpreting the electronic wavefunction in terms of localized chemical bonds and lone pairs, providing a clear picture of electron delocalization. numberanalytics.comwisc.edufaccts.deq-chem.com For 1-methoxy-3-nitronaphthalene, an NBO analysis would quantify the donor-acceptor interactions between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂), mediated by the naphthalene π-system.

The analysis would reveal:

Lewis Structure and Hybridization: The primary Lewis structure, including the hybridization of atomic orbitals contributing to each bond.

Donor-Acceptor Interactions: The delocalization of electron density from the lone pairs of the methoxy oxygen atom into the π* anti-bonding orbitals of the naphthalene ring and the nitro group. Similarly, it would show the withdrawal of electron density from the ring into the π* orbitals of the -NO₂ group. These interactions are quantified by second-order perturbation theory analysis of the Fock matrix in the NBO basis, with larger interaction energies indicating more significant delocalization. wisc.edu

Charge Distribution: NBO analysis provides natural population analysis (NPA) charges, which are generally considered more reliable than other methods like Mulliken charges for describing the charge distribution in the molecule. q-chem.com

In related nitroaromatic systems, NBO analysis has been used to explain how delocalization influences chemical bonding and reactivity. nih.gov For 1-methoxy-3-nitronaphthalene, the delocalization from the methoxy group to the nitro group across the naphthalene bridge would be a key factor in determining its electronic and photophysical properties.

Computational Studies of Photophysical Properties

Computational methods are also essential for predicting and interpreting the photophysical properties of 1-methoxy-3-nitronaphthalene, such as its interaction with light and the subsequent decay pathways of its excited states.

Prediction of Absorption Spectra and Electronic Transitions

Theoretical calculations can predict the electronic absorption spectra by determining the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. Time-dependent density functional theory (TD-DFT) is a common method for this purpose. researchgate.net

For the isomeric series of methoxynitronaphthalenes, PPP calculations were performed and compared with experimental electronic absorption spectra. tandfonline.com These calculations help assign the observed absorption bands to specific electronic transitions, typically π → π* transitions within the aromatic system. The presence of the methoxy and nitro groups introduces charge-transfer (CT) character to some of these transitions, where electron density moves from the donor part of the molecule (methoxy and naphthalene ring) to the acceptor part (nitro group) upon excitation. The solvent environment can significantly affect the energy of these CT states, a phenomenon that can also be modeled computationally. tandfonline.com

Modeling Nonradiative Deactivation Pathways and Rates

Once excited, a molecule can return to the ground state through radiative (fluorescence, phosphorescence) or nonradiative pathways. For many nitroaromatic compounds, nonradiative decay is dominant and often extremely fast. nih.gov Computational modeling is crucial for elucidating these complex pathways, which include internal conversion (IC) and intersystem crossing (ISC).

Studies on the parent compound, 1-nitronaphthalene, have shown that an ultrafast ISC from the first excited singlet state (S₁) to a higher triplet state (T₂) is a major deactivation channel. nih.govresearchgate.net This process is facilitated by a near-degeneracy between the S₁ and T₂ states and significant spin-orbit coupling. nih.gov The rate of this ISC can be calculated using Fermi's golden rule. rsc.orgresearchgate.net

For 1-methoxy-3-nitronaphthalene, the presence of the methoxy group would modulate these deactivation pathways. The electron-donating character of the methoxy group can alter the energies and character of the singlet and triplet states, potentially affecting the S₁-T₂ energy gap and the spin-orbit coupling efficiency. nih.gov Computational models can explore the potential energy surfaces of the excited states to identify minimum energy paths, conical intersections (for IC), and regions of strong spin-orbit coupling (for ISC), thereby predicting the most likely deactivation routes and their rates. nih.govmit.edu

Investigation of Intersystem Crossing (ISC) and Spin-Orbit Coupling (SOC) Efficiencies

Theoretical and computational studies have provided significant insights into the photophysical properties of nitronaphthalene derivatives, including 1-methoxy-3-nitronaphthalene. A primary focus of this research has been the investigation of intersystem crossing (ISC), the process by which a molecule in an excited singlet state transitions to a triplet state, and the efficiency of spin-orbit coupling (SOC), which facilitates this transition.

For the parent compound, 1-nitronaphthalene, the major decay pathway for the first singlet excited state (S1) is an exceptionally rapid ISC to the triplet manifold. idexlab.comresearchgate.net This process occurs on a timescale of 100 femtoseconds or less, making it one of the fastest multiplicity changes ever observed in an organic molecule. researchgate.net This high efficiency is attributed to strong spin-orbit coupling between the S1 state and a receiving triplet state (Tn), which is nearly isoenergetic with S1. idexlab.comresearchgate.net The introduction of a methoxy group, as in 1-methoxy-3-nitronaphthalene, influences these dynamics. While the fundamental photophysical pathways, namely ultrafast ISC to an upper triplet state followed by relaxation, remain similar to 1-nitronaphthalene, the substitution can modulate the rates of these processes. idexlab.com

The efficiency of ISC is highly dependent on the energy gap and the spin-orbit coupling interaction between the excited singlet state and the receiver triplet state. idexlab.com Even small changes in molecular geometry or the electronic character of the excited states can significantly impact these factors. For instance, the nitro group in the S1 state of 1-nitronaphthalene can adopt a distorted pyramidal conformation, which introduces nπ* character into the low-lying triplet states and enhances SOC. nih.gov Attaching an electron-donating group like a methoxy group can induce a charge-transfer (CT) character in the S1 state. nih.gov This can, in turn, alter the energy levels of the singlet and triplet states and their coupling, thereby affecting the ISC rate. nih.govnsf.gov In some cases, a strong CT character can suppress ISC. nih.govnsf.gov

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in identifying the upper triplet states that act as receivers in this efficient photophysical pathway. researchgate.net These calculations help to elucidate the partial nπ* character in the receiver triplets that are nearly isoenergetic with the S1 state, which is a key factor in the rapid spin state change according to El-Sayed's rules. researchgate.net

The following table summarizes the key factors influencing ISC and SOC in nitronaphthalene derivatives:

| Factor | Influence on ISC/SOC |

| Energy Gap (S1-Tn) | Smaller energy gaps generally lead to more efficient ISC. |

| Spin-Orbit Coupling (SOC) | Stronger SOC, often enhanced by nπ* character in the triplet state, increases ISC rates. |

| Nitro Group Conformation | Distortions can induce nπ* character, enhancing SOC. nih.gov |

| Substituent Effects | Electron-donating groups can introduce CT character, potentially suppressing or altering ISC pathways. nih.govnsf.gov |

| Solvent Polarity | Can influence the relative energies of singlet and triplet states, thereby affecting ISC efficiency. idexlab.comresearchgate.net |

Analysis of Solvent Effects on Excited State Dynamics and Reactivity

The solvent environment plays a crucial role in modulating the excited-state dynamics and reactivity of 1-methoxy-3-nitronaphthalene and related compounds. The polarity and hydrogen-bonding ability of the solvent can significantly influence the lifetimes of excited states and the efficiencies of competing photophysical and photochemical pathways. idexlab.comresearchgate.net

For 1-nitronaphthalene, bathochromic shifts in the first absorption band observed in different solvents indicate changes in the relative energies of the singlet and triplet manifolds. researchgate.net This directly impacts the S1 lifetime; for instance, the fluorescence lifetime in cyclohexane (B81311) is twice as long as in more polar solvents. researchgate.net This suggests that polar environments can facilitate the ultrafast intersystem crossing.

In methoxy-substituted nitronaphthalenes, such as 1-methoxy-4-nitronaphthalene (B51467), the photophysical pathways involving ultrafast ISC to a receiver triplet state are observed to be independent of solvent polarity. idexlab.com However, for other substituted nitronaphthalenes, particularly those with strong electron-donating groups, the excited-state evolution can show a strong dependence on the solvent. hbni.ac.in In nonpolar solvents, ISC through an upper receiver triplet state is the dominant deactivation channel. hbni.ac.in In contrast, in polar solvents where the first singlet excited state is stabilized, the primary relaxation process can shift to repopulation of the ground state. hbni.ac.in

The presence of a light-induced charge-transfer (CT) state can be significantly influenced by solvent polarity. In more polar solvents, this CT state can become stabilized, which may quench ISC. nsf.gov This is because the stabilization of the CT state can raise the energy of the triplet states above the singlet excited state, making ISC less energetically favorable. nsf.gov For some nitronaphthalene derivatives, an increase in medium polarity can enhance charge separation in the S1 state, which in turn affects the radiative and nonradiative decay rates. nih.gov

Hydrogen bonding is another important solvent effect. In protic solvents, hydrogen-bonding interactions can limit the torsional disorder of the nitro group, which in turn can favor ultrafast nonradiative deactivation of the excited state. acs.org For 1-methoxy-4-nitronaphthalene, the formation of a hydrogen-bonded complex has been suggested to be responsible for its unusually short excited-state lifetime in methanol (B129727). nih.gov

The table below outlines the observed effects of different solvent properties on the excited-state dynamics of nitronaphthalene derivatives:

| Solvent Property | Effect on Excited State Dynamics |

| Polarity | Can alter the energy gap between singlet and triplet states, influencing ISC rates. researchgate.net May stabilize charge-transfer states, potentially quenching ISC. nsf.gov |

| Hydrogen Bonding | Can restrict conformational changes (e.g., nitro group torsion), promoting rapid nonradiative decay. acs.org Can lead to the formation of complexes with shorter excited-state lifetimes. nih.gov |

| Viscosity | Can influence conformational relaxation pathways that compete with ISC. |

| Refractive Index | Affects the radiative decay rate and can have a minor influence on nonradiative processes. |

Mechanistic Insights Derived from Computational Simulations

Transition State Characterization and Reaction Pathway Elucidation

Computational simulations, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing transition states and elucidating the complex reaction pathways of nitroaromatic compounds like 1-methoxy-3-nitronaphthalene. These theoretical approaches provide detailed energetic and structural information about transient species that are often difficult to observe experimentally.

For instance, in the context of reductive functionalization reactions, DFT calculations can map out the entire catalytic cycle. acs.orgacs.org This includes identifying the rate-limiting step, such as the hydride transfer from a catalyst to the nitro compound, and characterizing the associated transition state. acs.orgacs.org The calculated energy barrier for this step can be compared with experimental kinetic data to validate the proposed mechanism. acs.org Such studies have revealed the involvement of short-lived nitroso intermediates in the reduction of nitroaromatics. acs.org

The following table presents a summary of how computational methods are applied to elucidate reaction mechanisms:

| Computational Task | Information Gained | Relevance to 1-Methoxy-3-nitronaphthalene |

| Transition State Search | Identifies the geometry and energy of the highest point on the reaction coordinate. | Crucial for determining the rate-limiting step in reactions like reduction or substitution. |

| IRC Calculations | Traces the reaction path from the transition state to reactants and products. | Confirms the connection between a transition state and the corresponding minima on the potential energy surface. |

| Potential Energy Surface Mapping | Provides a comprehensive view of all possible reaction pathways and intermediates. | Allows for the prediction of the most favorable reaction mechanism. |

| Catalytic Cycle Modeling | Elucidates the role of the catalyst and the identity of all catalytic intermediates. | Essential for understanding and optimizing catalyzed reactions involving the nitro group. acs.orgacs.org |

Prediction of Reactivity and Selectivity in Various Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of 1-methoxy-3-nitronaphthalene in a variety of chemical transformations. By analyzing the electronic structure and energetic profiles of potential reaction pathways, it is possible to anticipate the outcome of a reaction before it is performed in the laboratory.

In photosubstitution reactions, for example, the calculated charge distribution in the lowest excited state (singlet or triplet) can explain the observed regioselectivity, which often differs from the ground-state reactivity. iupac.org For nitronaphthalenes, meta-activation in the excited state is a common feature that can be rationalized through these calculations. iupac.org

DFT calculations are also extensively used to predict the regioselectivity and stereoselectivity of cycloaddition reactions. acs.org By comparing the activation energies of the different possible approaches of the reactants, the most likely product isomer can be identified. For nitronaphthalenes acting as dienophiles in Diels-Alder reactions, theoretical studies can predict whether the reaction will favor a particular regioisomeric adduct. conicet.gov.arresearchgate.net

Furthermore, computational models can be used to assess the suitability of different reactants or catalysts. For example, a simple molecular orbital-based predictor from DFT calculations can be used to assess the suitability of an alkene for use in certain reactions. cardiff.ac.uk This predictive capability is invaluable for screening potential substrates and optimizing reaction conditions.

The table below illustrates the application of computational methods in predicting reactivity and selectivity:

| Predicted Property | Computational Approach | Example Application |

| Regioselectivity | Comparison of transition state energies for different regioisomeric pathways; analysis of frontier molecular orbitals or local electrophilicity indices. conicet.gov.ar | Predicting the position of attack in electrophilic or nucleophilic aromatic substitution. |

| Stereoselectivity | Comparison of transition state energies for different stereoisomeric pathways (e.g., endo vs. exo in Diels-Alder). | Determining the preferred stereochemical outcome of a cycloaddition reaction. |

| Chemoselectivity | Calculation of activation barriers for competing reaction pathways. | Predicting whether a reagent will react with the nitro group or another functional group in the molecule. acs.org |

| Reaction Feasibility | Calculation of the overall reaction energy (thermodynamics) and activation energy (kinetics). | Assessing whether a proposed transformation is likely to occur under given conditions. conicet.gov.ar |

Application of Density Functional Theory (DFT) in Reaction Design and Optimization

Density Functional Theory (DFT) has become an indispensable tool in modern chemical reaction design and optimization, allowing for a rational, theory-driven approach to developing new synthetic methods. numberanalytics.com By providing detailed insights into reaction mechanisms, catalyst behavior, and the influence of reaction conditions, DFT calculations can significantly accelerate the process of finding optimal conditions and designing more efficient catalysts. numberanalytics.comnih.gov

One of the key applications of DFT in this area is the design of new catalysts. numberanalytics.com By modeling the interaction of a substrate like 1-methoxy-3-nitronaphthalene with a potential catalyst, researchers can understand the key features that lead to high activity and selectivity. This knowledge can then be used to design new ligands or catalytic systems with improved performance. rsc.org For example, DFT has been used to guide the design of catalysts for the production of biofuels and the reduction of nitrogen oxides. numberanalytics.com

DFT is also crucial for optimizing reaction conditions such as temperature, pressure, and solvent. numberanalytics.com By performing calculations under a range of simulated conditions, it is possible to identify the optimal parameters for a given reaction without extensive experimental screening. numberanalytics.comnih.gov For instance, DFT combined with solvation models can quantitatively evaluate the effect of polar environments on reaction kinetics, providing critical thermodynamic parameters that are essential for developing controlled-release formulations or optimizing reaction media. nih.gov

In the context of reactions involving nitroarenes, DFT has been used to elucidate the mechanism of palladium-catalyzed aminocarbonylation, helping to understand the role of different components in the reaction mixture. acs.org It has also been applied to study the reductive functionalization of nitro compounds, providing a basis for tuning catalyst properties to achieve desired outcomes. cardiff.ac.uk The ability to model complex systems and predict their behavior makes DFT a powerful partner to experimental chemistry in the quest for better and more efficient chemical transformations.

The following table summarizes the role of DFT in reaction design and optimization:

| Application Area | DFT Contribution | Impact |

| Catalyst Design | Elucidates catalyst-substrate interactions; predicts catalytic activity and selectivity. | Rational design of more efficient and selective catalysts. numberanalytics.comrsc.org |

| Reaction Condition Optimization | Simulates the effect of temperature, pressure, and solvent on reaction outcomes. | Reduces the need for extensive experimental screening; identifies optimal reaction conditions. numberanalytics.comnih.gov |

| Mechanism-Based Optimization | Identifies the rate-limiting step and key intermediates. | Allows for targeted modifications to accelerate the reaction or suppress side reactions. acs.orgacs.org |

| Predictive Screening | Screens virtual libraries of substrates or catalysts to identify promising candidates. | Focuses experimental efforts on the most likely successful candidates. cardiff.ac.uk |

Structure Reactivity Relationships and Derivatives of 1 Methoxy 3 Nitronaphthalene

Design and Synthesis of Functionalized Naphthalene (B1677914) Derivatives and Analogues

The strategic introduction of functional groups and modifications to the core naphthalene structure are pivotal in tailoring the properties of 1-methoxy-3-nitronaphthalene for specific applications.

Introduction of Diverse Substituents and their Impact on Molecular Architecture

The synthesis of functionalized naphthalenes can be achieved through various methods, including cascade reactions of 2-halophenyl ketones with 1,3-dicarbonyls, α-cyano ketones, or malononitrile, catalyzed by copper chloride. thieme-connect.com This allows for the creation of 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com Similarly, palladium-catalyzed reactions can be employed to synthesize 1,3-bis(aminomethyl)-2-vinylnaphthalenes. thieme-connect.com

Strategies for Modifying the Naphthalene Core for Specific Reactivities

Modifying the naphthalene core is a key strategy for tuning the reactivity of the molecule. Core functionalization allows for precise control over optical and electronic behaviors with minimal synthetic effort. researchgate.net

Several strategies exist for modifying the naphthalene core:

Annulation: The formation of four-, five-, and six-membered rings bearing different heteroatomic and carbocyclic derivatives onto the naphthalene diimide (NDI) core is a known strategy. researchgate.net

Cross-Coupling Reactions: The Migita–Kosugi–Stille reaction, a transition metal-catalyzed reaction between organostannanes and organic electrophiles, is an efficient method for creating carbon-carbon single bonds and synthesizing highly functionalized molecules. rsc.org

Intramolecular Hydroarylation: Platinum-catalyzed intramolecular hydroarylation of arylenynes can yield 1-arylnaphthalene-3-carboxylates. thieme-connect.com

Cycloaddition Reactions: Diels-Alder reactions using nitro-substituted aromatic compounds as dienophiles can produce highly functionalized adducts, particularly under high pressure. researchgate.netsemanticscholar.org For example, 1-nitronaphthalene (B515781) reacts with Danishefsky diene to form hydroxyphenanthrene derivatives. researchgate.net

Influence of Substituent Effects on Chemical Transformations

The electronic nature and position of substituents on the naphthalene ring profoundly influence the course and outcome of chemical reactions.

Analysis of Electron-Donating and Electron-Withdrawing Group Contributions

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have opposing effects on the reactivity of the naphthalene ring.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and amino (-NH2) donate electron density to the aromatic ring, making it more susceptible to electrophilic attack. vaia.comulethbridge.ca They are typically ortho/para-directing. vaia.comulethbridge.ca For example, in 5-methoxy-1-nitronaphthalene, the methoxy group at position 5 directs further nitration to the ortho and para positions. vaia.com EDGs can also stabilize adjacent carbons through electron-donating effects, potentially altering regioselectivity in substitution or elimination reactions.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) pull electron density away from the aromatic ring, deactivating it towards electrophilic substitution. vaia.comulethbridge.ca They are generally meta-directing. vaia.comulethbridge.ca The nitro group's strong electron-withdrawing nature makes nitroarenes useful in various dearomatization reactions. The presence of a nitro group can also promote the dienophilicity of the naphthalene ring in Diels-Alder reactions. researchgate.netsemanticscholar.org

The interplay between EDGs and EWGs can lead to complex reactivity patterns. For instance, in 1-methoxy-3-nitronaphthalene, the methoxy group is an EDG, while the nitro group is an EWG.

Positional Isomerism and its Stereoelectronic Impact on Reactivity

The position of substituents on the naphthalene ring has a significant impact on reactivity due to stereoelectronic effects, which are geometry-dependent orbital interactions that influence chemical reactions. pharmacy180.com

The relative positions of substituents can lead to different electronic and steric environments. For example, swapping the positions of an amino and a hydroxyl group on a tetrahydronaphthalene backbone can change hydrogen-bonding patterns and stereoelectronic effects. In electrophilic aromatic substitution, the position of existing substituents dictates the regiochemistry of the incoming electrophile. ulethbridge.ca For instance, nitration of naphthalene predominantly yields 1-nitronaphthalene because the intermediate carbocation is better stabilized. ulethbridge.ca

In the case of 1-methoxy-3-nitronaphthalene, the methoxy group at C1 and the nitro group at C3 create a specific electronic environment. The methoxy group activates the ring, particularly at the ortho and para positions, while the nitro group deactivates the ring, directing incoming electrophiles to the meta positions relative to it. The combined directing effects of these two groups will determine the outcome of further substitutions.

Modulation of Photophysical Properties through Structural Design

The design of the molecular structure, including the strategic placement of electron-donating and electron-withdrawing groups, is crucial for tuning the photophysical properties of naphthalene derivatives.

The introduction of substituents can cause shifts in the absorption and emission spectra. For example, silyl (B83357) groups at the 1- and 1,4-positions of naphthalene cause a red-shift in the absorption maxima and an increase in fluorescence intensities. mdpi.com Similarly, methoxy and cyano groups also promote bathochromic shifts and increased fluorescence. mdpi.com

The photophysical properties of several naphthalene derivatives are summarized in the table below:

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| Naphthalene | 286 | - | - | Cyclohexane (B81311) |

| Naphthalene Bridged Disilane 1b | 305 | - | <0.01 | THF |

| Naphthalene Bridged Disilane 2b | 305 | - | 0.09 | THF |

| Naphthalene Bridged Disilane 3b | 305 | - | <0.01 | THF |

| 1-Methoxy-4-nitronaphthalene (B51467) | 356 | - | 0.02-0.36 | Various |

| 1,1'-Dimethoxy-4,4'-dinitro-2,2'-binaphthyl | - | - | 0.019-0.42 | Various |

| 1,1'-Dimethoxy-4,4'-diamino-2,2'-binaphthyl | - | - | 0.21-0.66 | Various |

Data compiled from multiple sources. rsc.orgsemanticscholar.orge-journals.in

Nitroaromatic compounds are typically non-fluorescent due to rapid nonradiative decay of their excited states. nih.gov However, attaching an electron-donating group, such as an amine, to the ring lacking the nitro group can significantly increase the singlet-excited-state lifetime and induce fluorescence. nih.gov For instance, attaching an amine to the 5-position of 1-nitronaphthalene can increase its singlet-excited-state lifetime by up to 7000-fold. nih.gov This is because the electron-donating group introduces charge-transfer character to the excited state, which suppresses intersystem crossing. nih.gov

In contrast, placing electron-donating groups on the same ring as the nitro group is less effective at enhancing fluorescence. nih.gov The solvent polarity also plays a crucial role in the deactivation dynamics of the excited state. nih.gov For 1-methoxy-4-nitronaphthalene, the absorption and emission spectra show a strong dependency on the solvent. e-journals.in

Strategies for Enhancing Singlet-Excited-State Lifetimes and Fluorescence Quantum Yields

Nitroaromatic compounds like 1-methoxy-3-nitronaphthalene are typically characterized by their lack of fluorescence. nih.gov This is because the nitro group provides efficient pathways for the rapid deactivation of optically excited states. nih.govnsf.gov For many small nitrated polycyclic aromatic hydrocarbons, such as nitronaphthalenes, the singlet excited states have sub-picosecond lifetimes, which makes them unsuitable for applications requiring photosensitization or photo-oxidation. nih.gov The primary mechanism for this quenching is a highly efficient intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ), often occurring on a femtosecond timescale. nih.govd-nb.inforesearchgate.netrsc.org For 1-nitronaphthalene, this multiplicity change is among the fastest measured for an organic compound, happening within 100 femtoseconds. researchgate.net

Research has focused on developing strategies to suppress these non-radiative decay pathways, thereby increasing the singlet-excited-state lifetimes (τ) and fluorescence quantum yields (ϕf). A key paradigm involves modifying the electronic structure of the nitronaphthalene core to alter the rates of radiative and non-radiative decay. nih.gov

A potent strategy is the introduction of electron-donating groups to the naphthalene scaffold. nsf.govrsc.org However, the position of this substitution is critical. Placing an electron-donating group on the same ring as the nitro group, such as in 4-amino-1-nitronaphthalene or 4-methoxy-1-nitronaphthalene, has been shown to be largely ineffective, only marginally improving fluorescence with decay components remaining in the picosecond range. nih.gov

In contrast, a significant enhancement is achieved by attaching an electron-donating substituent to the ring that lacks the nitro group. nih.govnsf.gov Studies on 1-nitronaphthalene derivatives have demonstrated a dramatic, up to 7000-fold, increase in the singlet-excited-state lifetime when an amine (-NH₂) or an N-amide group is attached at the 5-position. nih.gov This structural modification fundamentally alters the photophysical properties by:

Suppressing Intersystem Crossing (ISC) : The introduction of a strong electron-donating group like an amine can suppress the highly efficient ISC pathway that typically quenches the fluorescence of nitronaphthalenes. nih.gov

Inducing Charge-Transfer (CT) Character : The presence of both electron-donating and electron-withdrawing (nitro) groups induces a charge-transfer (CT) character in the excited state. nih.govrsc.org This change in electronic distribution can decrease the spin-orbit coupling (SOC) between singlet and triplet states, which is a key factor governing the rate of ISC. rsc.org

Balancing Decay Pathways : By carefully selecting the electron-donating group and considering the solvent environment, a balance can be struck between the radiative decay (fluorescence) and non-radiative pathways (ISC and internal conversion). A strong donor like an amine group effectively suppresses ISC but can introduce new non-radiative deactivation pathways via CT states, especially in polar solvents. nih.gov A weaker donor, such as an N-amide, may not induce as strong a CT character but can slow ISC sufficiently to achieve longer singlet-state lifetimes. nih.gov

The polarity of the solvent medium also plays a crucial role. For 5-amino-1-nitronaphthalene, the fluorescence quantum yield and lifetime decrease drastically as solvent polarity increases. nih.gov This is because polar solvents can stabilize the highly dipolar CT excited state, bringing its energy closer to that of the ground state and opening up efficient pathways for non-radiative internal conversion. rsc.org

| Compound | Solvent | Singlet Lifetime (τ) | Fluorescence Quantum Yield (ϕf) |

|---|---|---|---|

| 1-Nitronaphthalene | Various | ~100 fs | Very Low |

| 5-Amino-1-nitronaphthalene | Toluene | ~0.7 ns | ~0.01 |